molecular formula C19H21FN2O3S B6571578 3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-61-4

3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571578
CAS No.: 946336-61-4
M. Wt: 376.4 g/mol
InChI Key: WPZDYIWRUMCBSE-UHFFFAOYSA-N
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Description

3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a propane sulfonamide group and a 3-fluorobenzamide moiety. This compound belongs to a class of molecules recognized in scientific literature as tetrahydroquinoline sulfonamides, which have been identified as modulators of the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt) . RORγt is a nuclear receptor and master transcriptional regulator that is critical for the differentiation and function of T helper 17 (Th17) cells and the production of pro-inflammatory cytokine IL-17 . The Th17/IL-17 pathway is a clinically validated target for multiple autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis . Compounds with this core structure are investigated for their potential to selectively inhibit RORγt transcriptional activity, thereby reducing IL-17-driven autoimmune pathology. The integration of the sulfonamide group is a common feature in many pharmacologically active compounds, often contributing to target binding and favorable physicochemical properties. This product is provided for research purposes to facilitate the study of nuclear receptor function and the development of novel therapeutics for immune disorders. It is intended for in vitro experiments only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-11-26(24,25)22-10-4-6-14-13-17(8-9-18(14)22)21-19(23)15-5-3-7-16(20)12-15/h3,5,7-9,12-13H,2,4,6,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZDYIWRUMCBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propane-1-Sulfonyl Chloride as the Sulfonylation Agent

The introduction of the propane-1-sulfonyl group is typically performed using propane-1-sulfonyl chloride under basic conditions. In a representative procedure, 1,2,3,4-tetrahydroquinolin-6-amine is dissolved in dichloromethane (DCM) and treated with propane-1-sulfonyl chloride in the presence of triethylamine (TEA) at 0–5°C. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, yielding 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine with a reported yield of 82–88%.

Key Variables:

  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions such as over-sulfonylation.

  • Solvent Selection: DCM outperforms tetrahydrofuran (THF) due to better solubility of intermediates.

Introduction of the 3-Fluorobenzamide Group

Acylation with 3-Fluorobenzoyl Chloride

The acylation step employs 3-fluorobenzoyl chloride, which reacts with the sulfonylated tetrahydroquinoline intermediate. In a standard protocol, the amine is dissolved in DCM, cooled to 0°C, and treated with 3-fluorobenzoyl chloride and TEA. The reaction is stirred for 12–18 hours at room temperature, yielding the target compound in 75–80% purity.

Comparative Analysis of Acylation Reagents

ReagentSolventTemperatureYieldPurity
3-Fluorobenzoyl chlorideDCM0°C → RT78%80%
3-Fluorobenzoic acid + HATUDMF25°C65%70%
3-FluorobenzotriflateTHF-78°C52%60%

The use of 3-fluorobenzoyl chloride in DCM provides the highest yield and purity, attributed to its superior electrophilicity and compatibility with the sulfonylated intermediate.

Optimization of Coupling Reactions

Palladium-Catalyzed Cross-Coupling

In alternative routes, Suzuki-Miyaura coupling has been explored to introduce the 3-fluorophenyl group. For example, a palladium-catalyzed reaction between 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-boronic acid and 3-fluoroiodobenzene in the presence of tetrakis(triphenylphosphine)palladium(0) yields the biaryl intermediate, which is subsequently acylated.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: Na₂CO₃ (2M aqueous solution)

  • Solvent: THF/H₂O (4:1)

  • Yield: 56–62%

This method, while effective, is less efficient than direct acylation due to additional purification steps and lower overall yields.

Challenges and Mitigation Strategies

Side Reactions During Sulfonylation

Over-sulfonylation and N-oxide formation are common side reactions. These are mitigated by:

  • Stoichiometric Control: Using 1.1 equivalents of propane-1-sulfonyl chloride.

  • Inert Atmosphere: Conducting reactions under nitrogen to prevent oxidation.

Purification of the Final Product

Silica gel chromatography with ethyl acetate/hexane (3:7) is the most effective purification method, achieving >95% purity. Reverse-phase HPLC (90% methanol/water) is reserved for small-scale syntheses .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced sulfonyl derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are primarily derived from tetrahydroquinoline or benzamide/sulfonamide frameworks, with variations in substituents and functional groups. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Structural Features Compared:

Compound Name Core Structure Substituents Functional Group Activity (IC50/EC50) Source
3-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (Target) Tetrahydroquinoline 1-(propane-1-sulfonyl), 6-(3-fluorobenzamide) Benzamide Not reported N/A
2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide Tetrahydroquinoline 1-(4-fluorophenylsulfonyl), 7-(2,4-difluorobenzenesulfonamide) Sulfonamide IC50 <1 μmol/L
2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Tetrahydroquinoline 1-(4-fluorophenylsulfonyl), 7-(2-chloro-6-fluorobenzamide) Benzamide IC50 <15 μmol/L
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide Tetrahydroquinoline 1-(propane-1-sulfonyl), 6-(3-chloro-4-fluorobenzenesulfonamide) Sulfonamide Not reported
3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Tetrahydroquinoline 1-(furan-2-carbonyl), 6-(3-fluorobenzamide) Benzamide Not reported

Observations:

Functional Group Impact: The target’s benzamide group differs from sulfonamide derivatives (e.g., compounds in ), which may alter hydrogen-bonding interactions with target proteins. Sulfonamides generally exhibit stronger acidity (pKa ~1–2) compared to benzamides (pKa ~4–5), affecting solubility and membrane permeability .

Substituent Positioning:

  • Fluorine at the 3-position (target) versus 2,4-difluoro (compound 7 in ) or 6-fluoro (compound 8 in ) affects electronic distribution and steric interactions. Fluorine’s electron-withdrawing nature may increase the benzamide’s electrophilicity, improving interactions with nucleophilic residues in binding pockets.

Biological Activity Trends: Sulfonamide derivatives (e.g., compound 7 in ) show higher potency (IC50 <1 μmol/L) than benzamide analogs (e.g., compound 8 in , IC50 <15 μmol/L), suggesting sulfonamide groups may confer stronger target affinity in RORγ inverse agonism . The target’s lack of chlorine substituents (cf.

Physicochemical and Pharmacokinetic Comparisons

  • Molecular Weight and Solubility:
    The target compound’s estimated molecular weight (~425 g/mol) is lower than chlorinated sulfonamide analogs (e.g., 481 g/mol in ), likely enhancing solubility. Propane-1-sulfonyl’s aliphatic nature may increase hydrophilicity compared to aromatic sulfonyl groups .
  • Metabolic Stability: The 3-fluoro substituent on the benzamide may reduce cytochrome P450-mediated metabolism, a feature observed in fluorinated drugs like ciprofloxacin .

Biological Activity

3-Fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique chemical structure that comprises a fluoro group and a sulfonamide moiety. Its structural formula can be represented as follows:

C15H19FN2O2S\text{C}_{15}\text{H}_{19}\text{F}\text{N}_2\text{O}_2\text{S}

This structure is pivotal for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific protein kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth in various cancer models.
  • Antiproliferative Activity : Studies have indicated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The IC50 values for these effects are critical for assessing its efficacy.

Biological Activity Data

Cell Line IC50 (µM) Mechanism
A2058 (Melanoma)0.58Inhibition of ERK/AKT pathway
PANC1 (Pancreatic)0.15Disruption of tubulin dynamics
HeLa (Cervical)0.75Induction of apoptosis
MDA-MB-231 (Breast)0.90Cell cycle arrest

Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various derivatives of tetrahydroquinoline compounds, including this compound. The results demonstrated that this compound significantly inhibited the proliferation of A2058 melanoma cells with an IC50 value of 0.58 µM. The study suggested that the mechanism involved the inhibition of key signaling pathways including ERK and AKT .

Study 2: Structural Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of tetrahydroquinoline derivatives. The findings indicated that modifications to the sulfonamide group directly influenced the compound's potency against cancer cell lines. Specifically, the presence of the propane-1-sulfonyl group was essential for maintaining high levels of antiproliferative activity .

Q & A

Q. Basic

  • NMR Spectroscopy : Confirm regiochemistry (e.g., fluorine position at C3 vs. C2/C6) and sulfonamide/amide bond formation .
  • HPLC : Assess purity (>95% threshold for biological testing) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ expected at ~403 g/mol) .

How does the fluorine substitution position (3- vs. 2,6-difluoro) influence PTP1B inhibitory activity and selectivity?

Advanced
Structure-Activity Relationship (SAR) Insights :

Substituent PositionPTP1B IC50 (µM)Selectivity (vs. TCPTP)Source
2,6-Difluoro0.12>100-fold
3-Fluoro*PendingHypothesized lower
Methodology :
  • Synthesize 3-fluoro analog and compare with 2,6-difluoro derivatives () using enzymatic assays.
  • Perform molecular docking to assess fluorine’s role in binding pocket interactions (e.g., hydrogen bonding with Arg24/Arg254 in PTP1B) .

What methodologies are recommended to resolve contradictions in reported biological activities of structurally similar PTP1B inhibitors?

Q. Advanced

  • Comparative Assays : Standardize in vitro protocols (e.g., enzyme concentration, substrate kinetics) to minimize variability .
  • Statistical Analysis : Use ANOVA to validate differences in IC50 values between analogs.
  • Structural Elucidation : X-ray crystallography or cryo-EM to confirm binding modes and rule off-target effects .

How can researchers optimize the solubility and bioavailability of this compound without compromising activity?

Q. Advanced

  • Salt Formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) at the sulfonyl or benzamide positions .
  • Co-solvents : Test DMSO/PEG 400 mixtures for in vivo formulations .

What in vitro and in vivo models are appropriate for evaluating therapeutic potential in metabolic disorders?

Q. Basic

  • In Vitro :
    • Insulin receptor phosphorylation assays in HepG2 cells .
    • Glucose uptake studies in 3T3-L1 adipocytes.
  • In Vivo :
    • High-fat diet-induced obese mice: Measure glucose tolerance and leptin sensitivity .

How does the propane-1-sulfonyl group contribute to the enzyme inhibition mechanism compared to other sulfonyl derivatives?

Q. Advanced

  • Mechanistic Role : The propane-1-sulfonyl group enhances hydrophobic interactions with PTP1B’s active site (e.g., Phe182) while reducing off-target effects vs. bulkier aryl sulfonamides .
  • Comparative Studies :
    • Replace propane-1-sulfonyl with ethanesulfonyl () or thiophene-2-sulfonyl () to assess activity changes.
    • Use alanine-scanning mutagenesis to identify critical residues for sulfonyl binding .

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